molecular formula C20H15NO2 B12570063 6-(Dimethylamino)tetracene-5,12-dione CAS No. 193604-00-1

6-(Dimethylamino)tetracene-5,12-dione

Cat. No.: B12570063
CAS No.: 193604-00-1
M. Wt: 301.3 g/mol
InChI Key: RKDVQTBAZYOVCC-UHFFFAOYSA-N
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Description

6-(Dimethylamino)tetracene-5,12-dione is a substituted derivative of tetracene-5,12-dione (C₁₈H₁₀O₂), a polycyclic aromatic hydrocarbon (PAH) with two ketone groups at positions 5 and 12. The addition of a dimethylamino (-N(CH₃)₂) group at position 6 distinguishes it from the parent compound and other analogs. This substitution alters its electronic properties, solubility, and biological interactions.

Properties

CAS No.

193604-00-1

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

6-(dimethylamino)tetracene-5,12-dione

InChI

InChI=1S/C20H15NO2/c1-21(2)18-13-8-4-3-7-12(13)11-16-17(18)20(23)15-10-6-5-9-14(15)19(16)22/h3-11H,1-2H3

InChI Key

RKDVQTBAZYOVCC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C2C(=CC3=CC=CC=C31)C(=O)C4=CC=CC=C4C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)tetracene-5,12-dione typically involves the reaction of tetracene-5,12-dione with dimethylamine. One common method includes the following steps:

    Starting Material: Tetracene-5,12-dione is used as the starting material.

    Reaction with Dimethylamine: The tetracene-5,12-dione is reacted with dimethylamine in the presence of a suitable solvent, such as ethanol or methanol.

    Reaction Conditions: The reaction is typically carried out at elevated temperatures, around 60-80°C, for several hours to ensure complete conversion.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for 6-(Dimethylamino)tetracene-5,12-dione are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and continuous flow reactors may be used to enhance production rates.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)tetracene-5,12-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated tetracene derivatives.

    Substitution: Various substituted tetracene derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Dimethylamino)tetracene-5,12-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)tetracene-5,12-dione involves its interaction with molecular targets such as DNA and specific enzymes. In anticancer research, the compound has been shown to interact with DNA via the minor groove, affecting the replication and transcription processes . Additionally, it can inhibit enzymes involved in cell proliferation, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • The dimethylamino derivative’s molecular weight (301.34 g/mol) exceeds that of the parent compound, likely improving its pharmacokinetic profile.
  • Polar substituents (e.g., -OH, -NH₂) increase solubility but may reduce membrane permeability compared to the dimethylamino group, which balances polarity and lipophilicity.

Anticancer Potential

  • Tetracene-5,12-dione (A01) : Exhibits anticancer activity via DNA intercalation, particularly in breast and cervical cancer cell lines. Caspase-3 activation and lactate dehydrogenase release confirm apoptosis induction .
  • 6-(Dimethylamino)tetracene-5,12-dione: While direct data are lacking, molecular dynamics (MD) simulations of analogs suggest that aminoalkyl groups stabilize protein-ligand interactions. For example, pyrimidine-2,4-dione derivatives (e.g., A02) show stable RMSD trajectories (<2 Å) in MD simulations, indicating robust binding .
  • 6,11-Dihydroxytetracene-5,12-dione: No direct anticancer data, but hydroxyl groups may facilitate interactions with kinases or DNA repair enzymes, similar to anthraquinone-based drugs .

Environmental Impact

  • Tetracene-5,12-dione: A ubiquitous environmental pollutant linked to urban air and diesel particulate matter, posing carcinogenic risks .

Computational and Experimental Insights

  • MD Simulations: For tetracene-5,12-dione analogs, RMSD values <2 Å indicate stable protein-ligand complexes (e.g., A01 with NF-κB and A02 with p53) . The dimethylamino group’s flexibility may further stabilize such interactions.
  • ADME Predictions: SwissADME analysis of analogs highlights improved drug-likeness for substituted derivatives, with dimethylamino groups likely enhancing metabolic stability .

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